Tetrahydrothiopyran-4-carbonitrile

Overview

Description

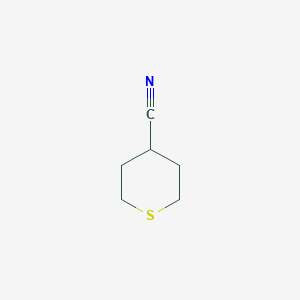

Tetrahydrothiopyran-4-carbonitrile (CAS: 195503-40-3) is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring (five carbons, one sulfur) in its tetrahydro (saturated) form, with a nitrile (-CN) functional group at the 4-position. Its molecular formula is C₆H₉NS, and it is typically available at 97% purity for laboratory and industrial applications . The compound’s structure combines the electron-withdrawing nitrile group with the sulfur atom’s polarizable nature, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacophores or agrochemical precursors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrothiopyran-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of 3,3’-thiodipropanoates via intramolecular Dieckmann condensation in the presence of sodium methoxide or sodium hydride. The intermediate products are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrogen sulfide or its derivatives to divinyl ketones. This method is efficient and allows for the stereoselective formation of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group facilitates nucleophilic attacks, enabling diverse functional group transformations:

Ring-Opening and Rearrangement Reactions

The thiopyran ring undergoes strain-induced cleavage under specific conditions:

- Acid-catalyzed ring expansion :

Reacts with H₂SO₄/HNO₃ to form thiepan-4-carbonitrile derivatives via C–S bond cleavage and re-cyclization. - Base-mediated isomerization :

In NaOH/EtOH, generates 3,4-dihydro-2H-thiopyran intermediates through retro-Michael pathways .

Multicomponent Reactions

Participates in domino sequences for heterocycle synthesis:

Oxidation and Reduction Pathways

Catalytic Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

- Suzuki-Miyaura coupling :

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives (60–85% yield). - Cyanoalkylation :

With aryl halides and CuI/L-proline, forms C–C bonds at the α-position to nitrile .

Mechanistic Insights from Kinetic Studies

- Nucleophilic attack kinetics : Second-order dependence on hydrazine concentration in substitution reactions (k = 0.12 M⁻¹min⁻¹ at 25°C) .

- Steric effects : Bulkier substituents on the thiopyran ring reduce reaction rates by 40–60% in Grignard additions .

Comparative Reactivity Table

Scientific Research Applications

Pharmacological Applications

Tetrahydrothiopyran-4-carbonitrile and its derivatives have been studied for their potential pharmacological activities. Notably:

- Central Nervous System Effects : Compounds derived from this compound exhibit various effects on the central nervous system, including sedative and anxiolytic properties. Research indicates that certain derivatives may act as effective anticonvulsants and analgesics, making them candidates for further development in treating neurological disorders .

- Antiepileptic Activity : Case studies have demonstrated that specific tetrahydrothiopyran derivatives possess antiepileptic properties. For instance, the efficacy of 4-substituted tetrahydrothiopyran-4-ols has been evaluated in animal models, showing promising results in reducing seizure frequency .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the production of various pharmaceuticals and agrochemicals:

- Synthesis of Tapentadol : A notable application involves its use as a precursor in the scalable synthesis of tapentadol, an FDA-approved analgesic. The compound's structure allows for efficient transformations that lead to the final drug product .

- Agricultural Chemicals : The versatility of tetrahydrothiopyran derivatives extends to their use in developing agricultural chemicals, where they can function as intermediates in synthesizing herbicides or insecticides .

Data Table: Summary of Applications

Case Studies

- Anticonvulsant Activity : A study evaluated several tetrahydrothiopyran derivatives for their anticonvulsant effects using the maximal electroshock seizure model. The results indicated that specific substitutions on the thiopyran ring significantly enhanced anticonvulsant activity compared to controls .

- Analgesic Properties : Another investigation focused on the analgesic effects of tetrahydrothiopyran derivatives. The study utilized behavioral pain models to assess efficacy, revealing that certain compounds provided significant pain relief comparable to established analgesics .

- Agricultural Applications : Research into the use of tetrahydrothiopyran derivatives as intermediates for agricultural chemicals highlighted their potential as effective agents against pests and weeds, with lower toxicity profiles compared to traditional chemicals .

Mechanism of Action

The mechanism of action of tetrahydrothiopyran-4-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphodiesterase and β-secretase BACE1, which are involved in various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Tetrahydrothiopyran-4-carbonitrile with two structurally related compounds: Tetrahydro-4H-thiopyran-4-one (a ketone analog) and Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide (a sulfone derivative).

Key Observations:

- Molecular Weight : The sulfone derivative (159.21) has the highest molecular weight due to the addition of two oxygen atoms, followed by the nitrile (127.21) and the ketone (116.18).

- Functional Groups : The nitrile and sulfone derivatives share the -CN group, but the sulfone’s oxidized sulfur (SO₂) enhances electron-withdrawing effects compared to the thioether (S) in the nitrile and ketone.

This compound :

- Reactivity : The nitrile group facilitates nucleophilic additions (e.g., hydrolysis to amides or acids) and participates in cycloaddition reactions. The sulfur atom can undergo oxidation to sulfoxides or sulfones under controlled conditions.

- Applications : Likely used as a precursor in pharmaceutical synthesis (e.g., for angiotensin-converting enzyme inhibitors) due to the nitrile’s versatility .

Tetrahydro-4H-thiopyran-4-one :

- Reactivity : The ketone undergoes nucleophilic additions (e.g., Grignard reactions) and serves as a building block for heterocyclic compounds. The thioether sulfur is prone to oxidation.

- Applications : Employed in manufacturing fragrances, polymers, and agrochemicals .

Tetrahydro-2H-thiopyran-4-carbonitrile 1,1-dioxide :

- Reactivity : The sulfone group stabilizes adjacent carbons for substitution reactions (e.g., SNAr) and reduces sulfur’s oxidation susceptibility.

- Applications: Potential use in medicinal chemistry (e.g., protease inhibitors) due to sulfones’ metabolic stability .

Research Findings and Trends

- Synthetic Utility : The nitrile’s dual functionality (S and -CN) enables diverse derivatization, while the sulfone’s stability makes it valuable in drug discovery .

- Comparative Reactivity : Sulfone derivatives exhibit slower reaction kinetics in nucleophilic substitutions compared to thioether analogs due to reduced electron density .

Biological Activity

Tetrahydrothiopyran-4-carbonitrile, a compound featuring a thiopyran ring and a carbonitrile group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which includes a sulfur atom in the ring. The presence of the carbonitrile functional group enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its ability to interact with various enzymes and receptors. This compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. Such interactions may lead to significant changes in cellular processes, including signal transduction and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . Its derivatives have been studied for their cytotoxic effects against several human cancer cell lines. Notably, compounds derived from tetrahydrothiopyran frameworks have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and disruption of cellular signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties . Studies have demonstrated that this compound derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in understanding various metabolic processes and developing new therapeutic agents .

Case Studies and Experimental Data

- Cytotoxicity Assays : A study conducted on various cancer cell lines revealed that this compound derivatives exhibited IC50 values ranging from 2.0 to 20 µM, indicating potent cytotoxic effects against human cancer cells .

- Antimicrobial Testing : In antimicrobial assays, compounds derived from this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against pathogenic bacteria such as Staphylococcus aureus .

- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of cleaved caspase-3 in treated cells .

Comparative Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrothiopyran-4-carbonitrile, and how are reaction conditions optimized?

The synthesis of this compound typically involves Strecker-like reactions or cyanide addition to ketones. A key method includes the use of tetrahydrothiopyran-4-one as a precursor, where titanium tetraisopropoxide [Ti(O-iPr)₄] catalyzes the reaction with trimethylsilyl cyanide (TMSCN) under inert atmospheres. For example, 4-aminotetrahydro-2H-pyran-4-carbonitrile was synthesized by reacting tetrahydro-4H-pyran-4-one with TMSCN at −5°C, followed by purification via column chromatography . Optimization involves controlling temperature (−5°C to room temperature), stoichiometric ratios of reagents (e.g., 1:1.04 ketone:TMSCN), and inert gas purging to minimize side reactions.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H, ¹³C) for structural elucidation and purity assessment.

- FT-IR to confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography to resolve stereochemistry in crystalline derivatives, as demonstrated in studies of structurally related pyran-carbonitriles .

- TLC for reaction monitoring, with ethyl acetate/hexane as common mobile phases .

Q. What safety protocols are critical when handling this compound?

GHS hazard classifications indicate risks of skin/eye irritation and respiratory toxicity. Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid dust inhalation .

- Storage away from strong oxidizers to prevent hazardous reactions (e.g., decomposition to HCl or COx) .

- Quenching reactions with water/ethanol mixtures and proper waste disposal to minimize environmental release .

Advanced Research Questions

Q. How can computational methods guide the design of novel this compound derivatives?

AI-driven synthesis planning tools (e.g., Template_relevance Reaxys, Pistachio) leverage reaction databases to predict feasible routes. For instance:

- Retrosynthetic analysis identifies tetrahydrothiopyran-4-one as a strategic intermediate.

- DFT calculations model transition states to optimize cyanide addition kinetics.

- Molecular docking screens derivatives for bioactivity (e.g., antimicrobial targets) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed data (e.g., NMR shifts) require cross-validation:

- Variable-temperature NMR to assess dynamic effects (e.g., ring puckering in tetrahydrothiopyran systems).

- 2D NMR techniques (COSY, HSQC) to confirm connectivity in complex analogs.

- Comparative crystallography , as seen in studies of dihydropyrano[3,2-c]pyran-carbonitriles, where X-ray structures resolved ambiguities in substituent orientation .

Q. How are catalytic systems tailored for functionalizing this compound?

Functionalization (e.g., amidations, alkylations) often employs:

- Lewis acids (e.g., Ti(O-iPr)₄) to activate carbonyl groups for nucleophilic addition .

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis of pharmacologically active derivatives.

- Solvent optimization : Acetonitrile enhances reactivity in acetyl chloride-mediated amidations .

Q. What mechanistic insights explain by-product formation in cyanide addition reactions?

Common by-products arise from:

- Over-alkylation : Controlled TMSCN addition rates mitigate this.

- Epimerization : Low temperatures (−5°C) stabilize intermediates .

- Hydrolysis : Anhydrous conditions (N₂ atmosphere) prevent nitrile hydrolysis to amides .

Q. Methodological Notes

- Synthetic Reproducibility : Always report yields, Rf values, and purification details (e.g., column chromatography solvents) to enable replication .

- Data Reporting : For novel compounds, include microanalysis, [α]D (if chiral), and full spectral assignments. For known compounds, cite prior data and confirm agreement .

- Ethical Compliance : Use only for research purposes; commercial applications require separate licensing .

Properties

IUPAC Name |

thiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKVZWAEWJUKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616241 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195503-40-3 | |

| Record name | Thiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.